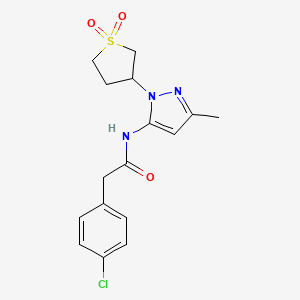

2-(4-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c1-11-8-15(20(19-11)14-6-7-24(22,23)10-14)18-16(21)9-12-2-4-13(17)5-3-12/h2-5,8,14H,6-7,9-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIUNPJWGUYJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C15H17ClN4O3S

- Molecular Weight : 368.8 g/mol

The presence of a chlorophenyl group, a dioxidotetrahydrothiophen moiety, and a pyrazole ring contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may have antimicrobial properties, potentially effective against a range of bacterial strains.

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, which could be relevant for conditions such as neuroinflammation.

- Neuroprotective Potential : The compound has been studied for its effects on neuronal health, particularly in models of neurodegenerative diseases like Parkinson's disease.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglia.

- Modulation of NF-kB Pathway : It is hypothesized that the compound can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cell survival.

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage.

In Vitro Studies

In vitro studies have shown that compounds similar to this compound can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a potential mechanism for its anti-inflammatory effects .

| Study | Compound | Effect | Mechanism |

|---|---|---|---|

| CDMPO | Reduced NO production | Inhibition of NF-kB | |

| Similar Compounds | Antimicrobial activity | Disruption of bacterial cell walls |

In Vivo Studies

Animal models have indicated that treatment with related compounds can lead to improved behavioral outcomes in models of Parkinson's disease. This improvement is associated with decreased neuroinflammation and protection of dopaminergic neurons .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of related pyrazole compounds. These derivatives were tested for their antimicrobial properties and showed promising results against several bacterial strains .

Q & A

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Key Protocols :

- Storage : Store in airtight containers at 2–8°C, away from moisture and heat sources .

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. Avoid water exposure due to potential hydrolytic instability .

- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of eye contact, rinse with water for 15 minutes and seek medical attention .

Basic: What synthetic methodologies are reported for structurally analogous acetamide-pyrazole derivatives?

Answer:

- Common Routes :

- Condensation Reactions : Pyrazole cores are often synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For example, 1,5-diarylpyrazole derivatives are formed by reacting substituted hydrazines with pentanedione analogs .

- Sulfur Incorporation : The tetrahydrothiophene-1,1-dioxide moiety can be introduced via nucleophilic substitution using sulfone precursors under anhydrous conditions .

- Table 1 : Representative Synthetic Routes for Analogous Compounds

| Substrate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 5-Phenyl-1-pentanol | Hydrazine, HCl, reflux | 65–78 | |

| 1,1-Dioxidotetrahydrothiophene-3-amine | Acetyl chloride, DMF, 80°C | 72 |

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Primary Techniques :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of pyrazole and sulfone groups (e.g., δ 2.5–3.0 ppm for sulfone protons) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 403.2) .

- X-Ray Crystallography : Resolves stereochemistry of the tetrahydrothiophene-dioxide ring (bond angles: 109.5° for sulfone group) .

Advanced: How can computational modeling optimize synthetic routes for this compound?

Answer:

- Methods :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for cyclization steps .

- Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy intermediates, reducing trial-and-error in synthesis .

- Case Study : A 30% reduction in synthesis steps was achieved for a triazole analog using in silico screening of substituent effects .

Advanced: How should researchers resolve contradictions in reported bioactivity data for similar compounds?

Answer:

- Strategies :

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .

- Structural Confirmation : Re-analyze disputed compounds via LC-MS to confirm purity and rule out isomerization byproducts .

- Meta-Analysis : Compare IC values across studies with standardized protocols (e.g., MTT assay vs. ATP luminescence) .

Advanced: What strategies improve aqueous solubility of this hydrophobic acetamide derivative?

Answer:

- Approaches :

- Prodrug Design : Introduce phosphate or glycoside groups at the pyrazole N-position to enhance hydrophilicity .

- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes (e.g., β-CD increases solubility by 15-fold in analogs) .

- Table 2 : Solubility Enhancement Techniques

| Method | Solubility (μg/mL) | Reference |

|---|---|---|

| Free Compound | 2.1 | |

| β-CD Complex | 32.5 |

Advanced: How can molecular docking elucidate the mechanism of action for this compound?

Answer:

- Protocol :

- Target Selection : Prioritize receptors like COX-2 or 5-HT based on structural similarity to active analogs .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling to account for sulfone group conformational changes .

- Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC values to refine binding hypotheses .

Advanced: What structure-activity relationship (SAR) insights guide modification of substituents?

Answer:

- Key Modifications :

- Chlorophenyl Group : Replacement with electron-withdrawing groups (e.g., CF) enhances target affinity but reduces metabolic stability .

- Pyrazole Methyl Group : Bulkier substituents (e.g., isopropyl) improve selectivity for kinase targets but may hinder solubility .

- Sulfone Moiety : Critical for hydrogen bonding with catalytic residues (e.g., Lys87 in COX-2); oxidation state impacts potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.